Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H17F3N2O3. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoroacetyl group and a tert-butyl ester. This compound is used in various scientific research applications due to its distinct chemical properties .
Mechanism of Action
Target of Action
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives are known to have a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3620±420 °C and a density of 1263±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Piperazine derivatives have been found to exhibit antibacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction of Piperazine with Tert-butyl Chloroformate: This step forms the tert-butyl ester of piperazine.
Addition of Trifluoroacetic Anhydride: This step introduces the trifluoroacetyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various piperazine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding affinity to proteins. These characteristics make it particularly useful in medicinal chemistry and drug design .
Properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-6-4-15(5-7-16)8(17)11(12,13)14/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDAHYEJNNOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604742 | |
Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77278-37-6 | |
Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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